1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol

Beta-adrenoceptor pharmacology Structure–activity relationship Thiophene halogenation positional effects

Researchers requiring a structurally matched negative control for thienylethanolamine beta-blocker SAR studies face the risk of off-target activity from positional isomers. This C3-bromo isomer (CAS 62673-54-5) is the documented inactive baseline from the Conde et al. (1977) landmark study. - **SAR Control:** C3 bromination confers “practically devoid of activity” status; C4/C5 analogs retain blocking potency. - **Orthogonal Scaffold:** Free of beta-blocker liability; C3 bromine enables cross-coupling for non-adrenergic targets. - **Analytical Standard:** Verified mp 95-96 °C, distinct spectroscopic signature for isomer differentiation.

Molecular Formula C10H16BrNOS
Molecular Weight 278.21 g/mol
CAS No. 62673-54-5
Cat. No. B13940255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol
CAS62673-54-5
Molecular FormulaC10H16BrNOS
Molecular Weight278.21 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=C(C=CS1)Br)O
InChIInChI=1S/C10H16BrNOS/c1-10(2,3)12-6-8(13)9-7(11)4-5-14-9/h4-5,8,12-13H,6H2,1-3H3
InChIKeyAFDBSWDHUDGFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Pharmacological Classification


1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol (CAS 62673-54-5) is a ring-halogenated thienylethanolamine derivative belonging to the class of N-tert-butyl-2-amino-1-(2-thienyl)ethanols, a family originally explored as structural analogs of phenylethanolamine beta-adrenoceptor blocking agents [1]. The compound incorporates a bromine atom at the C3 position of the thiophene ring, a tert-butylamino group on the ethanolamine side chain, and a secondary alcohol at the benzylic position. Its molecular formula is C₁₀H₁₆BrNOS with a molecular weight of 278.21 g/mol, a reported melting point of 95–96 °C (recrystallized from hexane), a predicted boiling point of 362.4 ± 37.0 °C, a predicted density of 1.383 ± 0.06 g/cm³, and a predicted pKa of 12.80 ± 0.20 . The compound occupies a mechanistically critical niche within its structural series: the C3 halogen substitution position renders it a uniquely informative negative-control tool for structure–activity relationship (SAR) studies of thiophene-based beta-blockers.

Negative control with documented absence of β-blockade
Isosteric scaffold for orthogonal target elaboration without adrenergic liability
Analytical reference standard for positional isomer differentiation

Why Close Analogs Cannot Be Interchanged


Within the thienylethanolamine series, the position of halogen substitution on the thiophene ring is the dominant determinant of beta-adrenoceptor blocking potency, making inter-compound substitution non-viable for any application that depends on the presence or absence of beta-blockade [1]. The target compound carries bromine at the C3 position; the landmark SAR study by Conde et al. (1977) established that C3 halo-substituted thienylethanolamines are “practically devoid of activity,” whereas C4- or C5-monohalo analogs retain substantial blocking potency, and C4,C5-dihalogenated derivatives reach propranolol-comparable efficacy on myocardial beta-receptors [1]. Consequently, procurement of the C3-bromo isomer versus a C4-bromo (CAS 62673-56-7) or C5-bromo (CAS 62673-52-3) isomer is not simply an interchangeable positional-isomer choice—it is a functional switch between an inactive compound and an active beta-blocker. This property makes the target compound uniquely suited as a dedicated negative control or an isosteric scaffold for orthogonal chemical elaboration, purposes for which no other ring-position isomer can substitute.

Target Compound
C3-Bromo Isomer (CAS 62673-54-5)
Documented absence of β-adrenoceptor blocking activity; null baseline for SAR panels.
Common Substitute
C4/C5-Bromo or 4,5-Dihalo Analogs
Retain or achieve propranolol-comparable β-blockade; introduce confounding pharmacology.
Key functional switch
The C3 substitution pattern lies outside patented beta-blocker chemotypes; BChE off-target data available only for this isomer.
Substitution with active isomers may invalidate negative-control experiments and alter off-target screening profiles.

Quantitative Differentiation Evidence


Beta-Adrenoceptor Blocking Activity: Positional Substitution Effects

In a direct head-to-head comparison within the same study, the C3-bromo-substituted thienylethanolamine (target compound) was demonstrated to be practically devoid of beta-adrenoceptor blocking activity, whereas monohalo substitution at the C4 or C5 positions of the thiophene ring yielded compounds with comparable blocking potency [1]. The assay system was an isolated guinea pig right atrial preparation measuring antagonism of beta-1 adrenoceptor-mediated responses. The study explicitly states that C3 halo-substituted compounds were inactive, while C4- and C5-substituted analogs showed measurable and comparable blocking potency, and C4,C5-dihalogenated compounds reached activity levels comparable to that of propranolol [1].

Positional substitution effects
Head-to-head
C3-bromo: practically devoid of activity. C4/C5-monohalo: comparable blocking potency. C4,C5-dihalo: propranolol-equivalent.
Functional switch driven solely by halogen position.
Isolated guinea pig right atrial preparation, β-1 blockade.
Beta-adrenoceptor pharmacology Structure–activity relationship Thiophene halogenation positional effects

Defined Negative Control Versus Active Analogs

The Conde et al. (1977) study provides a three-tiered activity hierarchy within a single experimental framework: C3-halo compounds are inactive, C4/C5-monohalo compounds are moderately active, and C4,C5-dihalogenated thienylethanolamines achieve myocardial beta-receptor blockade comparable to propranolol [1]. This places the target compound at the functionally null extreme of the activity spectrum, while compounds with propranolol-like potency (e.g., 4,5-dichloro-N-tert-butyl analog) represent the maximally active extreme. No other commercially cataloged thienylethanolamine positional isomer provides a demonstrated complete loss of beta-blockade while preserving the identical core scaffold and N-tert-butyl substitution.

Activity hierarchy
Class-level
Target compound: null extreme. 4,5-Cl₂ analog: propranolol-like potency.
Only C3 isomer provides documented complete loss of β-blockade within identical scaffold.
Same myocardial assay as above.
Negative control compound Beta-blocker pharmacology Isosteric scaffold

Structural Exclusion from Beta-Blocker Patent Claims

The patent literature on thienylethanolamines as antihypertensive and beta-blocking agents (e.g., US 4,093,628 to Bagli et al., assigned to American Home Products Corp.) explicitly claims compounds with 2-thienyl, 5-(lower alkyl)-2-thienyl, 5-phenyl-2-thienyl, and 4,5-dichloro-2-thienyl substitution patterns, while systematically excluding 3-substituted thiophene derivatives from the claimed scope [2]. The broad generic formula in the patent covers substitution at the 5-position and the 4,5-positions but omits any 3-substituted thienyl embodiment, consistent with the independent finding that C3-substituted compounds lack beta-blocking activity [1].

Patent exclusion
Supporting evidence
C3-substituted thiophene derivatives systematically excluded from US 4,093,628 claims.
Orthogonal confirmation that C3 position lacks beta-blocker activity.
Patented chemotype space covers C5 and 4,5-disubstituted analogs.
Patent analysis Beta-blocker chemotype Thiophene substitution patterns

Physicochemical Differentiation from Positional Isomers

The target compound (C3-bromo isomer, CAS 62673-54-5) exhibits a reported melting point of 95–96 °C (recrystallized from hexane) and a predicted pKa of 12.80 ± 0.20 . These values provide orthogonal identity confirmation and differentiate it from its positional isomers, including the C5-bromo analog (CAS 62673-52-3) and the C4-bromo analog (CAS 62673-56-7), for which melting point data are less consistently reported in public databases, creating a potential identity-verification gap . The predicted boiling point (362.4 ± 37.0 °C) and density (1.383 ± 0.06 g/cm³) further support batch characterization .

Physicochemical identity
Data to verify
mp 95–96 °C (hexane); predicted pKa 12.80. Public mp data absent for positional isomers.
Verified melting point reduces isomer misidentification risk.
Predicted values from ACD/Labs; no peer-reviewed mp for comparators.
Physicochemical characterization Isomer identification Quality control

Butyrylcholinesterase Off-Target Activity

The target compound has been tested for inhibition of equine serum butyrylcholinesterase (BChE) and shows weak competitive inhibition with a reported Ki of 1.25 × 10³ nM (1.25 µM) [1]. While this level of BChE inhibition is considered low potency compared to dedicated cholinesterase inhibitors, it represents an off-target biochemical activity that is distinct from the classical beta-adrenoceptor-centric profile of active thienylethanolamines such as the C5-bromo and 4,5-dichloro analogs. No comparable BChE inhibition data are publicly available for the C4- or C5-monobromo positional isomers, making this a unique biochemical annotation for the C3 isomer within the series.

BChE off-target activity
Supporting evidence
Ki = 1.25 × 10³ nM (competitive inhibition, equine serum BChE).
Weak but measurable cholinesterase interaction; no comparable data for other positional isomers.
BindingDB; data not replicated across thienylethanolamine series.
Off-target profiling Butyrylcholinesterase Polypharmacology

Research and Industrial Application Scenarios


Negative Control in Beta-Adrenoceptor Studies

The C3-bromo thienylethanolamine serves as an isosteric negative control in beta-blocker SAR panels. When screening a set of thienylethanolamine positional isomers for beta-1 or beta-2 adrenoceptor modulation, this compound provides the documented null-activity baseline, enabling researchers to distinguish target-specific pharmacology from scaffold-dependent effects [1]. This application is uniquely supported by the direct head-to-head comparison data establishing its inactivity alongside active C4 and C5 analogs within the same assay [1].

Scaffold for Orthogonal Chemical Elaboration

Medicinal chemistry programs that wish to exploit the thienylethanolamine core for targets unrelated to adrenergic signaling (e.g., kinase inhibition, antimicrobial discovery, or ion channel modulation) can use this C3-bromo isomer as a starting scaffold, confident that the starting material carries no beta-blocker liability [1]. The bromine atom at C3 provides a synthetic handle for further functionalization via cross-coupling or nucleophilic aromatic substitution, while the patent record confirms this substitution pattern falls outside the scope of beta-blocker claims [2].

Isomer-Specific Analytical Reference Standard

The experimentally verified melting point (95–96 °C) and the distinct spectroscopic signature of the C3-bromo isomer make it suitable as a reference standard for differentiating thienylethanolamine positional isomers in analytical chemistry workflows . Forensic or regulatory laboratories that encounter thienylethanolamine derivatives can use this compound as a certified isomer marker, given its documented physicochemical profile .

Cholinesterase Interaction Probe for Off-Target Profiling

The compound's weak but measurable butyrylcholinesterase inhibition (Ki ≈ 1.25 µM) provides a starting point for investigating thienylethanolamine–cholinesterase interactions [3]. Although the potency is low, researchers conducting broad off-target panels can include this compound to explore whether the thienylethanolamine scaffold possesses any cholinesterase-related polypharmacology, complementing its well-characterized beta-adrenoceptor inactivity [1][3].

Application
Selection Property
Validation Focus
Negative control in β-blocker SAR
Documented null-activity baseline
β-1/β-2 adrenoceptor assay context
Orthogonal chemical elaboration scaffold
Beta-blocker-free starting scaffold with C3 synthetic handle
Target engagement profiling without adrenergic interference
Isomer-specific analytical reference standard
Verified melting point and predicted physicochemical profile
Isomer identity confirmation by orthogonal methods
Cholinesterase off-target profiling probe
Weak but measurable BChE inhibition reported
Cholinesterase interaction screening context
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